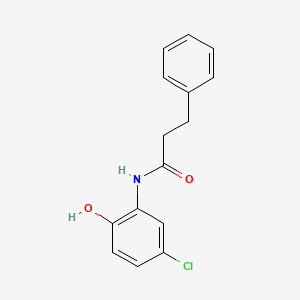

N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide: is an organic compound characterized by the presence of a chloro-substituted hydroxyphenyl group and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 3-phenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted phenylpropanamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide has been investigated for its anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, such as breast and colon cancer cells. The chlorinated phenolic structure may enhance the compound's interaction with biological targets, leading to increased cytotoxicity against tumor cells .

Neuroprotective Effects

Research indicates that derivatives of this compound may exhibit neuroprotective effects. These compounds have been studied for their potential to activate mitochondrial function, which is crucial in treating neurodegenerative diseases like Friedreich's ataxia and normal aging. The ability to enhance mitochondrial activity suggests a promising avenue for developing therapies targeting neurodegeneration .

Biochemical Research

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly focusing on its interaction with various enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain kinases, which are vital for cell signaling and proliferation. This inhibition can be crucial for understanding metabolic disorders and developing targeted therapies .

Quantitative NMR Applications

Quantitative Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to analyze the compound's structure and purity. This method allows for precise quantification of the compound in pharmaceutical formulations, ensuring quality control during drug manufacturing processes . The application of quantitative NMR also aids in assessing the stability of the compound under various conditions.

Material Science

Polymer Chemistry

In material science, this compound has been explored as a building block for synthesizing novel polymers. Its unique chemical properties allow it to be incorporated into polymer matrices, enhancing mechanical strength and thermal stability. This application is particularly relevant in developing advanced materials for industrial applications .

Data Tables and Case Studies

Case Study: Neuroprotective Effects

A notable study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results indicated that the compound significantly reduced cell death and oxidative damage compared to untreated controls. This suggests a potential therapeutic role in managing neurodegenerative diseases, warranting further investigation into its mechanisms of action and efficacy in vivo .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro group may enhance the compound’s binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

N-(5-chloro-2-hydroxyphenyl)acetamide: Similar structure but with an acetamide group instead of a phenylpropanamide group.

N-(5-chloro-2-hydroxyphenyl)-2-phenylacetamide: Contains a phenylacetamide group instead of a phenylpropanamide group.

Uniqueness: N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide is unique due to the presence of both a chloro-substituted hydroxyphenyl group and a phenylpropanamide moiety, which may confer distinct chemical and biological properties compared to its analogs .

Biological Activity

N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide is a compound of interest due to its potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a complex structure characterized by a phenolic group, which is known to contribute to various biological activities. Its molecular formula can be represented as C16H16ClNO, indicating the presence of chlorine, hydroxyl, and amide functional groups that enhance its reactivity and interaction with biological targets.

Biological Activities

1. Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress. In vitro studies have demonstrated that this compound can scavenge reactive oxygen species (ROS), contributing to cellular protection against oxidative damage.

2. Antitumor Activity

Several studies have highlighted the compound's potential antitumor effects. For instance, it has been evaluated against various cancer cell lines, including melanoma (SK-MEL-2), ovarian cancer (IGROV1), and breast cancer (MCF7). The results showed that this compound significantly inhibited cell proliferation in these lines, suggesting its potential as a therapeutic agent in oncology .

3. Mechanism of Action

The mechanism of action involves the compound's ability to modulate specific biochemical pathways. It may inhibit certain enzymes or receptors involved in tumor growth and progression, thereby exerting its antitumor effects. Additionally, the compound's interaction with mitochondrial function has been investigated, indicating a role in improving mitochondrial health and reducing oxidative stress .

Data Table: Biological Activity Summary

| Activity | Cell Lines Tested | IC50 Values | Mechanism |

|---|---|---|---|

| Antioxidant | Various | Not specified | Scavenging ROS |

| Antitumor | SK-MEL-2, IGROV1, MCF7 | IC50 in nanomolar range | Inhibition of cell proliferation |

| Mitochondrial Support | Neurodegenerative Models | Not specified | Enhancing mitochondrial function |

Case Studies

Case Study 1: Antitumor Efficacy

In a study published in a peer-reviewed journal, this compound was tested on L1210 mouse leukemia cells. The compound demonstrated potent inhibition of cell proliferation with IC50 values indicating strong efficacy against these cancer cells. The study suggested that the observed effects were due to the compound's ability to induce apoptosis in malignant cells .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective properties of this compound in models of neurodegeneration. It was found to improve mitochondrial function and reduce oxidative stress markers in neuronal cells exposed to harmful conditions. This suggests potential therapeutic applications in diseases characterized by mitochondrial dysfunction .

Properties

IUPAC Name |

N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c16-12-7-8-14(18)13(10-12)17-15(19)9-6-11-4-2-1-3-5-11/h1-5,7-8,10,18H,6,9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSKEIYPIXTFDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=C(C=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.